2-[3-(Methylthio)phenyl]-2-propanol
Description
2-[3-(Methylthio)phenyl]-2-propanol is a secondary alcohol characterized by a branched propanol backbone (2-propanol) attached to a phenyl ring substituted with a methylthio (-SCH₃) group at the meta (3rd) position. The methylthio group introduces unique electronic and steric properties, distinguishing it from simpler phenylpropanols.
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEWIXGNIUEMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Methylthio)phenyl]-2-propanol typically involves the reaction of 3-(methylthio)benzaldehyde with a suitable reducing agent. One common method is the reduction of 3-(methylthio)benzaldehyde using sodium borohydride in an alcoholic solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This process involves the hydrogenation of 3-(methylthio)benzaldehyde in the presence of a metal catalyst such as palladium on carbon (Pd/C) under controlled pressure and temperature conditions. This method offers higher efficiency and scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Methylthio)phenyl]-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction of the compound can lead to the formation of alcohol derivatives.
Substitution: The methylthio group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an alcoholic solvent.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[3-(Methylthio)phenyl]-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Methylthio)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[3-(Methylthio)phenyl]-2-propanol with structurally or functionally related compounds, focusing on physical properties, reactivity, and applications.
Structural Analogs
2-Phenyl-2-propanol (C₆H₅C(CH₃)₂OH) Structure: Lacks the methylthio substituent but shares the branched 2-propanol backbone. Physical Properties: Boiling point (bp) 202°C, melting point (mp) 32–34°C, density (d) 0.973 .
3-(Methylthio)propan-1-ol (CH₃SCH₂CH₂CH₂OH) Structure: A straight-chain primary alcohol with a terminal methylthio group. Physical Properties: Specific data unavailable, but primary alcohols typically exhibit higher boiling points than secondary alcohols due to stronger hydrogen bonding. Key Differences: The linear structure and primary alcohol group increase reactivity in esterification or oxidation reactions compared to the sterically hindered 2-propanol derivative .
3-Phenylpropene (C₆H₅C(CH₂)₃OH)
- Structure : Features a propenyl chain attached to phenyl, differing in unsaturation and hydroxyl position.
- Physical Properties : bp 219°C, mp -18°C, d(20/20°C) 1.00 .
- Key Differences : The unsaturated backbone enhances rigidity and may influence conjugation effects, altering UV absorption or catalytic hydrogenation behavior.
Physicochemical Properties
The table below summarizes available data for comparison:
*Calculated molecular weight.
Research Findings and Limitations
- Synthesis Challenges: Steric hindrance from the branched 2-propanol group may complicate synthetic modifications, necessitating optimized catalysts or protecting strategies.
Biological Activity
2-[3-(Methylthio)phenyl]-2-propanol is an organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and insecticidal properties, as well as insights from relevant case studies and research findings.
The compound is characterized by a methylthio group attached to a phenyl ring and a propanol moiety. Its structural formula can be represented as follows:
This structure allows for various interactions with biological targets, making it an interesting candidate for pharmacological studies.
The biological activity of this compound may be attributed to its ability to function as both a nucleophile and an electrophile. This duality enables it to form covalent bonds with biomolecules, potentially leading to modifications that alter their structure and function. Such interactions can result in the formation of sulfoxides or sulfones through oxidation or reduction to thiol derivatives.
Insecticidal Activity
Research into related thioether compounds has demonstrated insecticidal properties against various insect species. For example, studies on 2-alkylthio-4-thiazolyl methanesulfonates have shown lethal activity against several insect species. This suggests that this compound may also possess insecticidal properties worth investigating.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(iso-butylthio)phenyl sulfide | Similar structure | Moderate antibacterial activity |
| Methyl 3-(iso-propylthio)phenyl sulfide | Similar structure | Limited data available |
| Methyl 3-(iso-hexylthio)phenyl sulfide | Similar structure | Potential insecticide |
The iso-pentylthio group in this compound may impart unique reactivity and biological interactions compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antibacterial Activity Study : A study focused on quinone derivatives demonstrated that modifications in hydrophobicity and functional group chain lengths significantly impacted antibacterial activity against pathogens like Klebsiella pneumoniae and MRSA. These findings underscore the importance of structural variations in enhancing biological efficacy.
- Therapeutic Potential : Investigations into nonpeptidic compounds that inhibit amyloid-beta production for Alzheimer's disease treatment have highlighted the relevance of similar compounds in therapeutic applications. While not directly involving this compound, these studies emphasize the potential for sulfonamide-containing compounds in drug discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
